N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclobutylamine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolo[5,4-b]pyridines.
Scientific Research Applications
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 4,5,6,7-tetrahydro-5-Methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity or improved material properties.
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-cyclobutyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h7,11H,1-6H2,(H,12,13) |
InChI Key |
BXTBYNHZTJOFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC3=C(S2)NCCC3 |
Origin of Product |
United States |
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